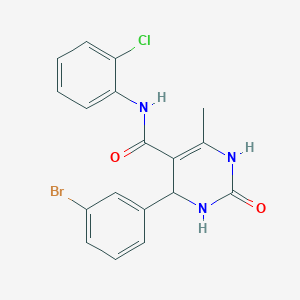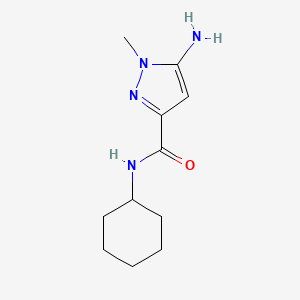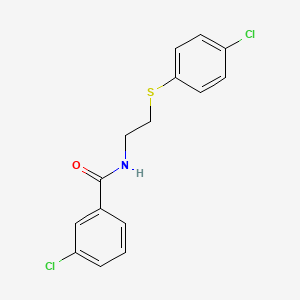![molecular formula C12H14ClNO B2669944 Spiro[chromene-2,3'-pyrrolidine] hydrochloride CAS No. 1047656-01-8](/img/structure/B2669944.png)
Spiro[chromene-2,3'-pyrrolidine] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[chromene-2,3’-pyrrolidine] hydrochloride: is a spirocyclic compound characterized by a unique structure where a chromene ring is fused with a pyrrolidine ring. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[chromene-2,3’-pyrrolidine] hydrochloride typically involves multicomponent reactions. One common method is the reaction of chromene derivatives with pyrrolidine under acidic conditions to form the spirocyclic structure. Microwave-assisted synthesis has also been employed to accelerate the reaction rates and improve yields .
Industrial Production Methods: Industrial production of Spiro[chromene-2,3’-pyrrolidine] hydrochloride may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency and scalability of the synthesis process. The use of continuous flow reactors can also be considered for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[chromene-2,3’-pyrrolidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxindole derivatives, while substitution reactions can produce various alkylated or arylated spiro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Spiro[chromene-2,3’-pyrrolidine] hydrochloride is used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, Spiro[chromene-2,3’-pyrrolidine] hydrochloride has shown potential as a lead compound for the development of drugs targeting various diseases. It exhibits biological activities such as antimicrobial, antitumor, and antiviral properties .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a promising candidate for the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Spiro[chromene-2,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets in the body. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. For example, it may inhibit the function of certain enzymes involved in cancer cell proliferation, leading to antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Spiroindole derivatives: These compounds also contain a spirocyclic structure and exhibit similar biological activities.
Spirooxindole derivatives: Known for their antitumor and antimicrobial properties.
Spiro-azetidin-2-one derivatives: These compounds have a spirocyclic structure with a four-membered ring and are used in the development of antibiotics.
Uniqueness: Spiro[chromene-2,3’-pyrrolidine] hydrochloride is unique due to its specific combination of a chromene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development make it a valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
spiro[chromene-2,3'-pyrrolidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12;/h1-6,13H,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHIYHLNVHHFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C=CC3=CC=CC=C3O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2669862.png)


![2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2669866.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2669869.png)
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-](/img/structure/B2669871.png)

![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/new.no-structure.jpg)
![6-butyl-4-methyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2669877.png)


![4-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2669883.png)

